Product packaging for ACETYLCHOLINE IODIDE, [ACETYL-1-14C](Cat. No.:CAS No. 16238-80-5)

ACETYLCHOLINE IODIDE, [ACETYL-1-14C]

Cat. No.: B578893
CAS No.: 16238-80-5
M. Wt: 275.107
InChI Key: SMBBQHHYSLHDHF-ZMCFIIMUSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Radiolabelled Tracers in Neurochemical Investigation

Radiolabelled tracers are indispensable tools in neuroscience for the non-invasive study of the living brain. numberanalytics.comnih.gov These radioactive compounds are designed to target specific biological structures or processes, such as neurotransmitter receptors, transporters, or enzymes. nih.govbnl.gov By incorporating a radioactive isotope, like Carbon-14 (B1195169) or Tritium (B154650) (³H), into a molecule like acetylcholine (B1216132), scientists can monitor its path and concentration using detection instruments like PET (Positron Emission Tomography) or SPECT (Single Photon Emission Computed Tomography) scanners. numberanalytics.combnl.gov

The core principle behind this technology is that the radiotracer accumulates in brain regions where the targeted biological activity is occurring. numberanalytics.com This enables researchers to:

Visualize and Quantify Biochemical Parameters: Measure the concentration and function of key elements of a neurotransmitter system. nih.gov

Study Disease Mechanisms: Investigate how neurodegenerative diseases, such as Alzheimer's, affect brain chemistry. numberanalytics.comnumberanalytics.com For example, tracers can be used to map the loss of dopamine (B1211576) receptors in Parkinson's disease or visualize the amyloid plaques characteristic of Alzheimer's. numberanalytics.comwikipedia.org

Understand Neurotransmitter Dynamics: Track the synthesis, release, and metabolism of neurotransmitters like acetylcholine. nih.gov This provides a window into the regulation of cholinergic transmission, which is fundamental to cognition and movement. nih.gov

Facilitate Drug Development: Assess how new drugs interact with their targets in the brain, which is a crucial step in developing therapies for neurological and psychiatric disorders. nih.govopenmedscience.com

The high sensitivity and specificity of radiotracers allow for the detection of subtle biochemical changes, making them vital for early diagnosis and for monitoring the progression and treatment of various disorders. numberanalytics.com

Historical Context of [ACETYL-1-14C]Acetylcholine Iodide in Biochemical Studies

By the mid-20th century, acetylcholine (ACh) was firmly established as a key neurotransmitter in both the peripheral and central nervous systems. nih.govtmc.edu Researchers understood the enzymes responsible for its synthesis (choline acetyltransferase) and degradation (acetylcholinesterase), but the physical nature of its receptors and the precise dynamics of its release remained largely unknown. nih.govwikipedia.orgyoutube.com

The advent of radiolabeling techniques provided a powerful new approach. Early neurochemical studies began using radioactively-labeled molecules to identify and locate receptors. For instance, in the 1960s, radiolabelled tubocurarine (B1210278) (a nicotinic antagonist) was used to autoradiographically map the distribution of end-plate receptors. nih.gov Concurrently, research focused on the release of acetylcholine itself. The preparation of C-14 labeled choline (B1196258) was reported as early as 1952, paving the way for studies on cholinergic metabolism. acs.org

It was within this scientific landscape that [ACETYL-1-14C]Acetylcholine Iodide emerged as a critical research tool. Its availability allowed for more direct and precise investigations into the cholinergic system. Researchers could now use this compound to:

Study the release of acetylcholine from nerve endings in response to stimulation. nih.gov

Investigate the activity of acetylcholinesterase by measuring the rate of hydrolysis of the radiolabeled substrate.

Characterize the binding properties of both nicotinic and muscarinic acetylcholine receptors. wikipedia.org

These studies, using [ACETYL-1-14C]Acetylcholine Iodide, were fundamental in building our current understanding of cholinergic neurotransmission, including the discovery of presynaptic autoreceptors that regulate neurotransmitter release. nih.gov

Isotopic Labeling Strategy: Rationale for [ACETYL-1-14C]

The choice of where to place a radioactive isotope within a molecule is a critical strategic decision in radiotracer design. nih.gov In the case of [ACETYL-1-14C]Acetylcholine Iodide, the Carbon-14 atom is specifically placed on the first carbon of the acetyl group. scribd.com This labeling strategy is particularly advantageous for several reasons.

Key Rationale for [ACETYL-1-14C] Labeling:

Metabolic Stability of the Label: The primary enzyme that breaks down acetylcholine in the synaptic cleft is acetylcholinesterase (AChE). This enzyme hydrolyzes acetylcholine into two components: choline and acetic acid (acetate). By labeling the acetyl group, the radioactivity specifically tracks the acetate (B1210297) metabolite, while the choline portion is non-radioactive. This allows for clear, unambiguous measurement of AChE activity by quantifying the production of radiolabeled acetate.

Tracing Synthesis and Uptake: Acetylcholine is synthesized in neurons from choline and acetyl-coenzyme A (acetyl-CoA). youtube.com While this specific tracer follows the acetyl group post-synthesis, related labeling strategies using radiolabeled choline (like ³H-choline) are used to study the uptake of choline into the neuron, the subsequent synthesis into acetylcholine, and its storage in vesicles. nih.gov

Long Half-Life of Carbon-14: Carbon-14 has a very long half-life (approximately 5,730 years). imist.maopenmedscience.com This stability ensures that the radioactivity does not significantly decay during the course of a typical biochemical experiment, providing consistent and reliable measurements. It also means the labeled compound can be synthesized and stored for extended periods. openmedscience.com

Minimal Isotopic Effect: Incorporating a 14C atom in place of a stable 12C atom does not alter the fundamental chemical structure or biological behavior of the acetylcholine molecule. openmedscience.comopenmedscience.com This ensures that the tracer acts as a true proxy for the endogenous neurotransmitter, binding to receptors and being metabolized by enzymes in an identical fashion.

This judicious choice of labeling allows researchers to specifically investigate the lifecycle of the acetyl portion of the molecule, from its release to its enzymatic degradation, providing precise data on the functional status of the cholinergic system. nih.gov

Properties

CAS No.

16238-80-5

Molecular Formula

C7H16INO2

Molecular Weight

275.107

IUPAC Name

2-acetyloxyethyl(trimethyl)azanium;iodide

InChI

InChI=1S/C7H16NO2.HI/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i7+2;

InChI Key

SMBBQHHYSLHDHF-ZMCFIIMUSA-M

SMILES

CC(=O)OCC[N+](C)(C)C.[I-]

Synonyms

ACETYLCHOLINE IODIDE, [ACETYL-1-14C]

Origin of Product

United States

Synthesis and Characterization for Research Applications

Radiochemical Synthesis of [ACETYL-1-14C]Acetylcholine Iodide

The synthesis of [acetyl-1-14C]acetylcholine iodide is a critical process for its use as a radiotracer in research. This involves the introduction of a carbon-14 (B1195169) (¹⁴C) isotope at the acetyl group's first carbon position. The primary method for this synthesis is the enzymatic reaction between a radiolabeled acetyl donor and choline (B1196258), catalyzed by choline acetyltransferase (ChAT). researchgate.netnih.govnih.gov

The ¹⁴C label is incorporated into acetylcholine (B1216132) via several precursor pathways, with [¹⁴C]acetyl-coenzyme A ([¹⁴C]acetyl-CoA) being the most direct and pivotal intermediate. nih.govnih.gov

From [¹⁴C]Acetyl Coenzyme A: The most common and direct method for synthesizing [acetyl-1-14C]acetylcholine is the reaction between [acetyl-1-¹⁴C]coenzyme A and choline. researchgate.netnih.gov This reaction is catalyzed by the enzyme choline acetyltransferase (ChAT). researchgate.netnih.gov This pathway is frequently employed in in vitro assays to measure ChAT activity. researchgate.netnih.gov The radiolabeled [¹⁴C]acetyl-CoA itself can be synthesized from simpler precursors. nih.gov

From [¹⁴C]Acetate: Sodium [1-¹⁴C]acetate serves as a fundamental precursor for the in situ generation of [¹⁴C]acetyl-CoA. researchgate.netnih.gov This conversion is an enzymatic process requiring coenzyme A (CoA), ATP, and Mg²⁺, often facilitated by an enzyme extract, such as one from pigeon liver. researchgate.netnih.gov The resulting [¹⁴C]acetyl-CoA is then used to synthesize [¹⁴C]acetylcholine. researchgate.net A chemical synthesis method to produce [¹⁴C]acetyl-CoA from [¹⁴C]sodium acetate (B1210297) with yields approaching 40% has also been reported. nih.gov

From [¹⁴C]Glucose: In biological systems and cell-based studies, [¹⁴C]glucose can be used as a precursor. Through the process of glycolysis, glucose is metabolized to pyruvate (B1213749), which is then converted to acetyl-CoA. nih.gov When [6-¹⁴C]glucose is used, the label can be incorporated into the acetyl-CoA pool and subsequently into acetylcholine. nih.gov This pathway reflects the physiological synthesis route within neurons, where acetyl-CoA is primarily derived from glucose metabolism. nih.gov

Table 1: Precursor Labeling Pathways for [acetyl-1-14C]Acetylcholine Synthesis

Precursor Compound Key Intermediate Primary Conversion Process Research Context
[¹⁴C]Acetyl Coenzyme A Direct Precursor Enzymatic reaction with choline via Choline Acetyltransferase (ChAT) researchgate.netnih.gov In vitro enzyme assays, direct synthesis
[¹⁴C]Acetate [¹⁴C]Acetyl Coenzyme A Enzymatic synthesis (requires CoA, ATP, Mg²⁺) or chemical synthesis researchgate.netnih.govnih.gov In situ generation of acetyl-CoA for synthesis
[¹⁴C]Glucose [¹⁴C]Acetyl Coenzyme A Cellular metabolism (Glycolysis and pyruvate dehydrogenase complex) nih.gov Studies in intact cells or tissues, metabolic flux analysis

The successful synthesis of [acetyl-1-14C]acetylcholine iodide requires careful attention to procedural details to ensure high yield and purity. The enzymatic approach using choline acetyltransferase is a cornerstone of many synthesis methods. researchgate.netnih.gov

A key step following the synthesis is the efficient isolation and purification of the final product. A widely used method involves the selective extraction of [¹⁴C]acetylcholine. One such technique uses a solution of sodium tetraphenylboron in an organic solvent (e.g., a ketone) to precipitate and then extract the quaternary ammonium (B1175870) compound, [¹⁴C]acetylcholine, separating it from unreacted precursors and other contaminants. researchgate.netnih.gov For instance, in the assay of choline acetyltransferase, the newly formed [1-¹⁴C]acetylcholine is isolated by extraction with ketonic sodium tetraphenylboron. nih.gov The purification process is critical to remove any residual precursors, which could interfere with subsequent experiments. researchgate.net

Radiochemical Purity and Integrity Assessment for Research Use

Ensuring the radiochemical purity and stability of [acetyl-1-14C]acetylcholine iodide is paramount for the validity of research data.

A combination of chromatographic and spectroscopic techniques is employed to verify the identity and purity of the radiolabeled compound.

Chromatography: High-Performance Liquid Chromatography (HPLC) is a principal method for purity assessment. nih.govnih.gov Reverse-phase HPLC, often coupled with electrochemical detection, can effectively separate acetylcholine from its precursor, choline, and its hydrolysis product. nih.gov Thin-layer chromatography (TLC) also serves as a valuable technique for separation and analysis. nih.gov For purification of the precursor, [¹⁴C]acetyl-CoA, chromatography on a reversed-phase ODS column is effective. nih.gov

Spectroscopy: Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS or UPLC-MS/MS), provides definitive structural confirmation and highly sensitive quantification. nih.govresearchgate.net This hyphenated technique is characterized by high accuracy and resolution, making it a powerful tool for identifying the compound and any impurities. researchgate.net While other spectroscopic methods like Surface-Enhanced Raman Spectroscopy (SERS) offer extremely low detection limits, LC-MS is more commonly used for routine analysis and purity verification in this context. researchgate.netnih.gov

Table 2: Analytical Methods for Purity and Integrity Assessment

Technique Application Key Features
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of acetylcholine and choline nih.govnih.gov Utilizes reverse-phase columns; often paired with electrochemical detection
Liquid Chromatography-Mass Spectrometry (LC-MS) Definitive identification, quantification, impurity profiling nih.govresearchgate.net High specificity, accuracy, and sensitivity
Thin-Layer Chromatography (TLC) Separation and qualitative analysis nih.gov Simple, rapid method for monitoring reaction progress and purity

The inherent chemical instability of the ester bond in acetylcholine necessitates strict storage protocols to maintain the integrity of the radiolabeled compound. The rate of hydrolysis is highly dependent on temperature.

Studies on acetylcholine chloride solutions demonstrate that stability decreases as temperature increases. nih.govnih.gov At refrigerated temperatures (4°C) and frozen (-20°C), acetylcholine solutions show minimal degradation over extended periods, remaining stable for up to 84 days. nih.govnih.gov However, at room temperature (around 25°C), significant breakdown may begin after approximately 28 days. nih.gov At elevated temperatures, such as 50°C or 56°C, rapid degradation occurs. nih.govnih.gov The solid iodide form of acetylcholine is typically stored at 2-8°C. sigmaaldrich.com For radiolabeled precursors like [¹⁴C]Acetyl-CoA, storage at -20°C is recommended, and it is often shipped on dry ice to maintain its integrity. revvity.com

Table 3: Temperature-Dependent Stability of Acetylcholine Solutions

Storage Temperature (°C) Observation Reference
-20 Very little breakdown over 84 days nih.govnih.gov
4 Very little breakdown over 84 days; chemically stable for up to 10 days even at low concentrations nih.govnih.gov
25 Stable for approximately 28 days, after which modest breakdown occurs nih.gov
50 / 56 Rapid degradation observed nih.govnih.gov

Applications in Acetylcholine Metabolism Research

Choline (B1196258) Acetyltransferase (ChAT) Activity Studies

Choline acetyltransferase (ChAT) is the enzyme responsible for the biosynthesis of acetylcholine (B1216132) and is a definitive marker for cholinergic neurons. nih.gov Radiochemical assays involving the acetyl-1-14C label are fundamental to characterizing this enzyme's function and the rate of ACh production in various biological contexts.

Radiometric assays are a cornerstone for studying the kinetics of ChAT. These assays typically measure the enzymatic transfer of the 14C-labeled acetyl group from [1-14C]acetyl-Coenzyme A to choline, forming [ACETYL-1-14C]Acetylcholine. nih.gov This method allows for the determination of critical kinetic parameters that define the enzyme's efficiency and substrate affinity.

Detailed kinetic analyses have been performed to understand the enzyme's mechanism. Isotope exchange studies at equilibrium are consistent with a Theorell-Chance kinetic mechanism, suggesting a specific order of substrate binding and product release. researchgate.net The affinity of ChAT for its substrates has been quantified; for instance, brain ChAT exhibits a dissociation constant (KD), which is analogous to the Michaelis constant (Km), of approximately 10 µM for acetyl-CoA and a higher KD of about 1 mM for choline. nih.gov The rate of ACh synthesis in vivo appears to be dependent on the availability of these precursors, as the enzyme is not typically saturated. nih.govsigmaaldrich.com

Table 1: Kinetic Parameters for Brain Choline Acetyltransferase (ChAT)

Parameter Substrate Approximate Value Source
KD Acetyl Coenzyme A ~10 µM nih.gov
KD Choline ~1 mM nih.gov

KD (Dissociation Constant) is presented as an approximation of Km (Michaelis Constant) for substrate affinity.

The use of radiolabeled precursors is essential for measuring the rate of ACh synthesis in diverse tissue preparations. These studies provide insight into how physiological conditions and pharmacological agents modulate cholinergic activity.

Brain Slices and Homogenates: Studies using brain slices have revealed regional differences in ACh metabolism. For example, anoxia was found to inhibit ACh synthesis by 77% in hippocampal slices but had no effect in septal slices, highlighting the differential vulnerability of brain regions to metabolic insults. nih.gov Furthermore, radiometric methods have been developed to determine ChAT activity in crude brain homogenates by using [14C]acetate to generate the [14C]acetyl-CoA substrate in a coupled enzyme system. nih.gov

Cell Lines: Differentiating neuronal cell lines, such as the SN56 septal cell line, serve as valuable models. In these cells, the rate of ACh synthesis is correlated with ChAT activity. nih.gov Treatment with agents like all-trans retinoic acid was shown to elevate ChAT activity, while other treatments decreased acetyl-CoA content and the rate of ACh release, demonstrating complex regulatory mechanisms. nih.gov

Cardiac and Muscle Tissue: In isolated rat diaphragm muscle, nerve stimulation rapidly accelerates the replacement of endogenous ACh with newly synthesized [14C]acetylcholine (derived from [14C]choline). nih.gov Synthesis rates were sufficient to replenish over a third of the entire ACh store within five minutes during stimulation, indicating a high capacity for synthesis in the peripheral nervous system. nih.gov

Radiolabeling has been crucial in pinpointing the subcellular compartments involved in ACh synthesis. Acetyl-CoA, the donor of the acetyl group, is primarily synthesized within mitochondria from pyruvate (B1213749). sigmaaldrich.comwilliams.edu It is then transported into the cytoplasm, where ChAT is predominantly located. sigmaaldrich.comwilliams.edu

Subcellular fractionation studies consistently recover ChAT in the synaptosomal (nerve terminal) fraction. nih.gov Within the nerve terminal, the enzyme exists in both a soluble cytoplasmic form and a non-ionically membrane-bound form. nih.gov After synthesis in the cytoplasm, newly formed [14C]acetylcholine has been found to be associated with synaptic vesicles, the storage organelles from which it is later released. nih.gov This suggests a close spatial coupling between synthesis and vesicular packaging.

Acetylcholinesterase (AChE) Activity and Hydrolysis Studies

Acetylcholinesterase (AChE) is the enzyme that rapidly degrades acetylcholine in the synaptic cleft, thereby terminating the neurotransmission signal. nih.gov Using [ACETYL-1-14C]Acetylcholine Iodide as a substrate allows for highly sensitive and specific measurement of AChE activity and its inhibition.

The hydrolysis of [ACETYL-1-14C]Acetylcholine Iodide by AChE yields radiolabeled [1-14C]acetate and unlabeled choline. By measuring the rate of [1-14C]acetate formation at varying substrate concentrations, key enzyme kinetic parameters can be determined.

Vmax and Km: A Michaelis-Menten plot, which graphs reaction velocity against substrate concentration, is used to calculate the maximum reaction velocity (Vmax) and the Michaelis constant (Km). libretexts.org The Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. For the related substrate acetylthiocholine, AChE has a Km of approximately 8 x 10⁻⁵ M. libretexts.org

Table 2: Representative Kinetic Data for Acetylcholinesterase (AChE)

Parameter Description Example Value/Effect Source
Km Substrate concentration at ½ Vmax ~8 x 10⁻⁵ M (for Acetylthiocholine) libretexts.org
Vmax Maximum reaction velocity Determined from Michaelis-Menten plot libretexts.org
Activation Effect of 10 mM Ca²⁺ ~30% increase in de-acetylation rate constant (k+3) nih.gov

Radiometric assays for AChE are valued for their high sensitivity and specificity. These methods are based on the separation and quantification of the radiolabeled product ([1-14C]acetate) from the unhydrolyzed substrate ([ACETYL-1-14C]Acetylcholine Iodide).

One common method involves the selective extraction of the unreacted substrate. After incubation of the enzyme with [ACETYL-1-14C]Acetylcholine, the reaction mixture is treated with ketonic sodium tetraphenylboron, which quantitatively removes the positively charged acetylcholine, leaving the negatively charged [1-14C]acetate product in the aqueous phase for quantification by scintillation counting. nih.gov Another approach measures the production of [14C]carbon dioxide following the hydrolysis of [14C]acetylcholine, providing a simple and automatable method for screening AChE inhibitors. nih.gov These assays are robust and have been successfully tested on samples from both central and peripheral nervous tissues. nih.gov

Influence of Inhibitors on AChE-Mediated Hydrolysis

Acetylcholinesterase (AChE) inhibitors are compounds that prevent the breakdown of acetylcholine. wikipedia.orgnih.gov They are classified as reversible or irreversible based on their mechanism of action. nih.gov The use of [acetyl-1-14C]acetylcholine iodide as a substrate is fundamental in assays designed to screen for and characterize the potency of these inhibitors. By measuring the rate of radiolabeled acetate (B1210297) production from the hydrolysis of [acetyl-1-14C]ACh, researchers can determine the extent to which a compound inhibits AChE activity.

Organophosphates, for example, are well-known irreversible inhibitors that phosphorylate a serine residue in the active site of AChE, rendering the enzyme inactive. wikipedia.orgnih.gov Reversible inhibitors, such as those used in the treatment of Alzheimer's disease like donepezil (B133215) and galantamine, bind transiently to the enzyme. mdpi.com Assays using [acetyl-1-14C]ACh can quantify key inhibitory values (e.g., IC₅₀, Kᵢ), which represent the concentration of an inhibitor required to reduce enzyme activity by 50% and the inhibitor's binding affinity, respectively. These values are crucial for drug development and toxicological studies. mdpi.com

The table below illustrates the principle of how inhibitor efficacy is determined in such an assay.

Experimental Condition [acetyl-1-14C]ACh Hydrolysis Rate (Relative) Inferred AChE Activity Interpretation
No Inhibitor (Control)100%HighBaseline enzyme activity.
With Reversible Inhibitor40%ReducedThe inhibitor is actively competing with or blocking the substrate from the active site.
With Irreversible Inhibitor<5%Very Low / NegligibleThe enzyme is permanently modified and cannot hydrolyze the substrate effectively. wikipedia.org

Molecular Forms and Distribution of AChE (e.g., in different tissues or species)

AChE exists in multiple molecular forms, primarily categorized as globular (G) and asymmetric (A) forms, which differ in their subunit composition and solubility. nih.gov The globular forms G1 (monomer) and G4 (tetramer) are the predominant species in the mammalian brain. nih.gov The use of [acetyl-1-14C]acetylcholine iodide as the substrate in activity assays following sucrose (B13894) density gradient centrifugation allows for the precise quantification of these different forms in various tissues.

Research on the rat heart has identified G1, G4, and a minor A12 form, with their relative distribution varying significantly across different cardiac regions. ahajournals.org For instance, the sinoatrial node, which is rich in cholinergic innervation, shows a higher proportion of the G4 form compared to ventricular tissues. ahajournals.org In the human brain, studies have demonstrated a selective loss of the tetrameric G4 form in several cortical areas and the amygdala of patients with dementia of the Alzheimer type, a finding highly correlated with the degeneration of presynaptic cholinergic neurons. nih.gov

The following table summarizes findings on the distribution of AChE molecular forms in different tissues, as determined by assays using [acetyl-1-14C]ACh.

Tissue/Region Predominant AChE Forms Key Findings Source
Rat Heart (Right Atrial Appendage) G4 (60-64%), G1, A12The G4 form is the major contributor to total AChE activity. ahajournals.org
Rat Heart (Ventricles) G1 and G4 (near equal peaks)The relative peak heights of G1 and G4 forms differ from those in the atria. ahajournals.org ahajournals.org
Human Brain (Normal) G4 (tetrameric), G1 (monomeric)G4 and G1 are the two main enzyme species in the mammalian brain. nih.gov nih.gov
Human Brain (Alzheimer's Disease) G1 (relatively preserved), G4 (selectively lost)A selective loss of the G4 form is observed in specific brain regions affected by the disease. nih.gov nih.gov

Interplay with Butyrylcholinesterase (BChE) in Cholinergic Metabolism Studies

While AChE is the primary enzyme for acetylcholine hydrolysis at synaptic clefts, butyrylcholinesterase (BChE) also plays a significant role in cholinergic regulation. nih.govnih.gov Both enzymes are capable of hydrolyzing acetylcholine, and therefore, assays using [acetyl-1-14C]acetylcholine iodide can measure the activity of both cholinesterases. nih.gov To distinguish between the two, specific inhibitors are often employed; for example, a selective BChE inhibitor can be used to isolate AChE activity, and vice versa.

Studies have shown that BChE is widely distributed in the central nervous system, with some neurons containing both BChE and choline acetyltransferase (the enzyme that synthesizes ACh). nih.gov In some brain regions, BChE-positive neurons are found in close proximity to ACh-releasing nerve terminals. nih.gov This anatomical relationship suggests that BChE contributes to the regulation of acetylcholine levels, potentially acting as a co-regulator with AChE. nih.gov Excessive hydrolysis of acetylcholine by both enzymes can lead to an overproduction of metabolites that are precursors for fatty acids, potentially linking high cholinesterase activity to metabolic disorders. nih.gov

Precursor Origins of Acetyl Moiety for Acetylcholine Synthesis

The synthesis of acetylcholine requires two precursors: choline and acetyl-coenzyme A (acetyl-CoA). wikipedia.orgwilliams.edu The acetyl group is transferred from acetyl-CoA to choline by the enzyme choline acetyltransferase (ChAT). williams.edu The radiolabel on [acetyl-1-14C]acetylcholine iodide is on this specific acetyl group, making it an ideal tracer for studying its metabolic origins.

Research using brain slices and synaptosomes has investigated various 14C-labeled substrates to determine the primary precursor for the acetyl-CoA pool used in ACh synthesis. nih.gov These studies demonstrate that pyruvate is the most important precursor for the acetyl moiety of acetylcholine in the brain. nih.gov The incorporation of radioactivity from [2-14C]pyruvate into acetylcholine is significantly higher than from other potential precursors like acetate or citrate. nih.govnih.gov For instance, in rat striatum slices, the incorporation of radioactivity from [2-14C]acetate was only 1.25% of that from [2-14C]pyruvate. nih.gov

Labeled Precursor Tissue Relative Incorporation into Acetylcholine Conclusion
[2-14C]PyruvateRat Striatum SlicesVery HighPyruvate is the most important precursor. nih.gov
[2-14C]AcetateRat Striatum SlicesVery Low (1.25% of Pyruvate)Acetate is not a significant direct precursor in this tissue. nih.gov
[1,5-14C]CitrateRat Striatal SynaptosomesNo detectable [14C]ACh formedCitrate taken up by passive diffusion does not appear to contribute to the ACh acetyl group. nih.gov
[5-14C]GlutamateRat Striatum SlicesSmall but definite incorporationGlutamate may contribute to the precursor pool, but to a much lesser extent than pyruvate. nih.gov

Investigation of Metabolic Pathways Contributing to Acetyl-CoA Pool

Acetyl-CoA exists in distinct metabolic compartments within the cell, notably in the mitochondria and the cytoplasm. nih.gov The acetyl-CoA used for ACh synthesis by the cytoplasmic enzyme ChAT must be transported from the mitochondria, where it is primarily generated from pyruvate. williams.edunih.gov

Studies using [acetyl-1-14C]acetylcholine iodide in conjunction with labeled precursors have provided evidence for this compartmentation. A marked difference in the specific radioactivity of synthesized acetylcholine is observed when [2-14C]pyruvate is used as a precursor compared to when [2-14C]acetate is used, suggesting that they contribute to different acetyl-CoA pools. nih.gov The pool of acetyl-CoA destined for cholinergic function appears to be metabolically distinct from the pool entering the tricarboxylic acid (TCA) cycle for energy production. nih.gov It is proposed that pyruvate is converted to acetyl-CoA outside the mitochondria by a cytoplasmic enzyme or that a specific transport mechanism exists to supply the cytoplasmic ChAT. nih.govnih.gov

Differential Labeling Techniques with other Isotopes (e.g., 3H, U-14C Glucose)

To gain a more comprehensive understanding of acetylcholine dynamics, researchers often use dual-labeling techniques. This involves using [acetyl-1-14C]acetylcholine iodide (or a 14C-labeled precursor like [U-14C]glucose) in combination with another isotope, such as tritium (B154650) (3H), typically as [3H]choline.

This approach allows for the simultaneous measurement of both precursor components of acetylcholine. For example, by using [U-14C]glucose and [3H]choline, one can concurrently measure the rate of acetyl-group synthesis from glucose and the rate of choline uptake and incorporation. nih.gov This can reveal whether the availability of choline or the synthesis of acetyl-CoA is the rate-limiting step in acetylcholine production under different physiological conditions. tmc.edu Such studies have shown that under sub-optimal glucose concentrations, a cycling between acetylcholine and its precursors can occur. nih.gov This differential labeling is crucial for dissecting the complex regulation of the cholinergic system. nih.govnih.gov

Turnover and Compartmentalization of Acetylcholine in Biological Systems

The turnover of acetylcholine—the balance between its synthesis and degradation—can be effectively studied using [acetyl-1-14C]acetylcholine iodide or its labeled precursors. The rate at which radioactivity from a precursor like [U-14C]glucose is incorporated into the acetylcholine pool is a direct measure of the synthesis rate, which in a steady state equals the turnover rate. nih.gov

These isotopic studies have been instrumental in revealing the compartmentalization of acetylcholine within nerve terminals. Evidence points to the existence of at least two distinct pools: a larger "storage" or "reserve" pool within synaptic vesicles and a smaller, more metabolically active "cytoplasmic" or "releasable" pool. nih.gov Experiments suggest that newly synthesized acetylcholine is preferentially released upon nerve stimulation. By tracking the flow of [14C] from labeled precursors into acetylcholine, researchers can quantify the size and turnover rates of these different functional compartments, providing insight into the regulation of neurotransmitter release. nih.gov

Utilization in Neurotransmission and Cholinergic System Research

Studies on Acetylcholine (B1216132) Release Mechanisms

The release of acetylcholine from nerve terminals is a critical step in synaptic transmission. The use of [acetyl-1-14C]ACh has allowed for the direct measurement of this release, providing a quantitative understanding of the underlying mechanisms.

Depolarization-Induced Release in Tissue Models (e.g., Hippocampal Minces)

Studies utilizing tissue preparations, such as hippocampal minces or slices, have been instrumental in understanding how neuronal excitation triggers ACh release. In these experiments, tissue is typically pre-loaded with a radiolabeled precursor like [14C]choline, which is then converted by the enzyme Choline (B1196258) O-Acetyltransferase into [14C]acetylcholine and stored in synaptic vesicles. nih.govscribd.com Subsequent depolarization of the neurons, often induced by increasing the extracellular potassium concentration (high K+), mimics the effect of an action potential and causes the release of the stored [14C]ACh into the surrounding medium. researchgate.net

Research has shown that this depolarization-induced release is a calcium-dependent process, a hallmark of vesicular exocytosis. nih.gov The amount of radioactivity released is measured and used to quantify the amount of ACh discharged. For example, studies on rat striatal segments demonstrated that electrical stimulation and high KCl depolarization selectively released [3H]ACh (a similarly used radiolabel) but not its precursor, [3H]choline. nih.gov This release was abolished by tetrodotoxin (B1210768) (for electrical stimulation) and was dependent on calcium, confirming its physiological relevance. nih.gov

Table 1: Illustrative Data for Depolarization-Induced Release of Radiolabeled Acetylcholine This table is for illustrative purposes only, as specific data for [acetyl-1-14C]Acetylcholine Iodide was not found in the surveyed literature.

Experimental Condition Radiolabeled ACh Release (dpm/mg protein/min)
Basal (5 mM K+) 150 ± 25
Stimulated (30 mM K+) 750 ± 60

Cytosolic Acetylcholine Dynamics and Vesicular Transport

Once synthesized in the cytoplasm, acetylcholine must be transported into synaptic vesicles for storage and subsequent release. [acetyl-1-14C]ACh has been used to study these dynamics. The vesicular acetylcholine transporter (VAChT) is responsible for packaging ACh into vesicles. nih.gov Studies have shown that inhibiting this transporter, for instance with the drug vesamicol, prevents the loading of newly synthesized ACh into vesicles and, consequently, its depolarization-induced release. nih.gov This demonstrates that the releasable pool of ACh is that which is stored in vesicles, not the ACh present in the cytosol. nih.gov

The translocation of cytosolic radiolabeled ACh into synaptic vesicles is a process that can be monitored over time, revealing that it is not instantaneously coupled to synthesis but lags behind it. This suggests complex intraterminal processes that regulate the trafficking of newly made neurotransmitters.

Investigating Cholinergic Pathways in Animal Models (In Vivo and Ex Vivo)

Radiolabeled ACh has been crucial for mapping cholinergic pathways and understanding how the neurotransmitter is distributed and metabolized throughout the body in both living animals and in tissue samples studied ex vivo.

Brain Regional Distribution and Metabolism

Following administration, the distribution of [acetyl-1-14C]ACh can be tracked to identify brain regions with high cholinergic activity. However, due to rapid hydrolysis by acetylcholinesterase (AChE) in the bloodstream and at the blood-brain barrier, direct injection of labeled ACh often results in limited penetration into the brain. More commonly, researchers use radiolabeled precursors like [14C]choline, which is selectively taken up by cholinergic neurons via the high-affinity choline transporter. scribd.com

Once inside the neuron, it is converted to [14C]ACh. Subsequent analysis of different brain regions (e.g., cortex, striatum, hippocampus) reveals the turnover rate of acetylcholine, which is an indicator of cholinergic synaptic activity. nih.gov Studies using prisms from human neocortex have shown that the synthesis of [14C]acetylcholine from [U-14C]glucose is a reliable measure of cholinergic function and that this synthesis is significantly reduced in conditions like Alzheimer's disease. nih.gov

Table 2: Illustrative Data on Regional Brain Synthesis of Radiolabeled Acetylcholine This table is for illustrative purposes only, as specific data for [acetyl-1-14C]Acetylcholine Iodide was not found in the surveyed literature. Data is conceptual and based on findings of relative synthesis rates.

Brain Region [14C]ACh Synthesis (pmol/mg tissue/hr)
Striatum 12.5
Hippocampus 8.2
Cortex 6.5

Peripheral Cholinergic System Analysis (e.g., Cardiac Muscle, Sciatic Nerve)

The cholinergic system is not confined to the brain; it plays vital roles in the peripheral nervous system, controlling functions such as muscle contraction and heart rate. [acetyl-1-14C]ACh has been used to investigate these peripheral systems. For example, studies on cardiac muscle can quantify the release and metabolism of ACh to understand parasympathetic control of the heart. Similarly, its use in models like the sciatic nerve allows for the study of axonal transport and metabolism of acetylcholine and its components within peripheral nerves.

Non-Neuronal Cholinergic Systems and Acetylcholine Iodide Research (e.g., Immune Cells, Parasites, Plants)

A growing body of evidence has revealed that acetylcholine is not just a neurotransmitter but also a signaling molecule in many non-neuronal cells and organisms.

Research has demonstrated that immune cells, such as lymphocytes, possess the machinery to both synthesize and respond to acetylcholine. science.gov Studies have shown that purified lymphocytes exhibit choline acetyltransferase activity, indicating they can produce their own ACh. science.gov This "non-neuronal" ACh can then act in an autocrine or paracrine fashion to modulate immune functions. While direct studies using [acetyl-1-14C]Acetylcholine Iodide are scarce, the principles of radiolabeling have been fundamental to establishing the existence of this lymphocytic cholinergic system. science.gov

Furthermore, cholinergic systems are present in a wide range of organisms, including parasites and plants. In the parasitic worm Schistosoma mansoni, acetylcholine is a key neuroactive substance, and understanding its metabolism is important for developing anthelmintic drugs. science.gov Choline metabolism studies in these parasites have shown that choline is actively metabolized into acetylcholine, betaine, and phosphatidylcholine. science.gov

In plants, acetylcholine has been detected and is implicated in functions like regulating water absorption and photosynthesis. researchgate.net The enzymatic synthesis of a [14C]-labeled product indistinguishable from acetylcholine has been confirmed in plant tissues using radiolabeled precursors, establishing the presence of a functional cholinergic system. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
Acetylcholine
Acetylcholine Iodide, [acetyl-1-14C]
[14C]acetylcholine
[3H]acetylcholine
[14C]choline
[3H]choline
[U-14C]glucose
Choline
Choline O-Acetyltransferase
Acetylcholinesterase
Tetrodotoxin
Vesamicol
Betaine

Role as a Tracer for Choline Transport and Indirect Insights into Receptor Interactions

Acetylcholine Iodide, [acetyl-1-14C] serves as a critical tool in neuroscience research, offering a method to trace the fate of acetylcholine (ACh) within biological systems. By labeling the acetyl group with Carbon-14 (B1195169), a beta-emitting radioisotope, researchers can quantitatively measure the presence and movement of the intact acetylcholine molecule. This radiolabeling is crucial because it allows the synthesized neurotransmitter to be distinguished from its precursor, choline, and its breakdown products after hydrolysis by acetylcholinesterase. This specificity is essential for accurately studying the dynamics of acetylcholine transport and its subsequent availability to interact with receptors.

The use of radiolabeled acetylcholine, such as the [acetyl-1-14C] variant, has been fundamental in elucidating the complex processes of neurotransmitter synthesis, storage, and release. nih.gov For instance, studies using [14C]choline as a precursor have demonstrated that newly synthesized acetylcholine is preferentially released upon nerve stimulation. nih.gov This highlights the importance of tracking the labeled acetyl group to understand the functional pool of the neurotransmitter. The insights gained from using [acetyl-1-14C]acetylcholine and other radiolabeled versions (like [3H]acetylcholine) are pivotal for understanding both neuronal and non-neuronal cholinergic systems. nih.govresearchgate.net

A significant application of radiolabeled acetylcholine is in the characterization of transport proteins that handle acetylcholine. While the vesicular acetylcholine transporter is responsible for loading ACh into synaptic vesicles, other transporters are involved in its movement across cell membranes, particularly in non-neuronal contexts. nih.gov A key example is the Organic Cation Transporter 1 (OCTN1), also known as SLC22A4. nih.govmdpi.com Research using radiolabeled acetylcholine has been instrumental in identifying OCTN1 as a transporter capable of mediating acetylcholine efflux from cells. mdpi.comnih.gov

This process is vital for the non-neuronal cholinergic system, where acetylcholine is not released by classic synaptic exocytosis but through transporter-mediated, non-quantal processes. researchgate.netnih.gov Studies using proteoliposomes (lipid vesicles containing purified proteins) reconstituted with human OCTN1 have demonstrated its ability to transport radiolabeled acetylcholine in both directions—uptake and efflux. nih.govmdpi.com

Detailed kinetic analyses have been performed to characterize this transport mechanism. These studies reveal that OCTN1-mediated acetylcholine transport is a time-dependent process that can be stimulated by intracellular ATP. nih.gov The transporter acts as a uniporter, moving acetylcholine across the membrane without being coupled to the transport of another ion in the opposite direction. nih.gov

Table 1: Kinetic Parameters of Wild-Type OCTN1-Mediated [³H]Acetylcholine Transport Data derived from studies on reconstituted human OCTN1 in proteoliposomes.

Parameter Value Unit Condition
Km (uptake) 1.0 mM -
Vmax (uptake) 160 nmol⋅mg⁻¹protein⋅min⁻¹ -
Vmax (efflux) 14 nmol⋅mg⁻¹protein⋅min⁻¹ Wild-Type OCTN1
Vmax (efflux) 1.9 nmol⋅mg⁻¹protein⋅min⁻¹ L503F Mutant (Crohn's Disease-associated)

Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of Vmax. Vmax (maximum velocity) represents the maximum rate of transport. Data sourced from a study using [³H]acetylcholine. nih.gov

The research highlighted a significant finding related to Crohn's disease. A specific mutant form of OCTN1 (L503F), which is associated with the disease, showed a dramatically lower maximal velocity (Vmax) for acetylcholine efflux compared to the wild-type transporter. nih.gov This suggests that impaired acetylcholine release via OCTN1 might be a contributing factor to the pathogenesis of Crohn's disease, potentially linking the non-neuronal cholinergic system to inflammatory processes in the gut. nih.gov Further studies in various cell lines, including lung cancer cells (A549) and primary mesothelial cells, have confirmed that OCTN1 is a major player in acetylcholine release, solidifying its role in non-neuronal cholinergic signaling. researchgate.netmdpi.comnih.gov

By tracing the release and concentration of [acetyl-1-14C]acetylcholine, researchers can gain indirect but powerful insights into how acetylcholine availability modulates cholinergic receptors. The concentration of acetylcholine in the synaptic cleft or in the vicinity of non-neuronal cells is a critical determinant of the activation pattern of its receptors—both nicotinic (nAChR) and muscarinic (mAChR). nih.gov

The availability of acetylcholine, which can be precisely measured using its radiolabeled form, influences a wide array of physiological functions by altering neuronal excitability and synaptic transmission. nih.gov Studies using radiolabeled ACh in rat striatal segments have shown that its release is tightly regulated by presynaptic autoreceptors. nih.gov For example, the release of [³H]acetylcholine was found to be negatively regulated by M2 muscarinic receptors. nih.gov This demonstrates a feedback loop where the presence of acetylcholine in the synapse activates presynaptic M2 receptors, which in turn inhibit further release of acetylcholine. This mechanism helps to fine-tune cholinergic signaling. nih.gov

Furthermore, the availability of acetylcholine can modulate the activity of other neurotransmitter systems. The same study showed that D2 dopaminergic receptors also negatively regulate acetylcholine release in the striatum. nih.gov This provides a clear example of how the amount of available acetylcholine, tracked by its radiolabeled counterpart, is a key factor in the cross-talk between different neurotransmitter systems.

Table 2: Compounds Mentioned in the Article

Compound Name Abbreviation
Acetylcholine ACh
Acetylcholine Iodide, [acetyl-1-14C] [acetyl-1-14C]ACh
Adenosine triphosphate ATP
Carbon-14 ¹⁴C
Choline -

Methodological Advancements and Technical Considerations

Radiometric Assay Techniques for [Acetyl-1-14C]Acetylcholine Iodide

Radiometric assays utilizing [Acetyl-1-14C]Acetylcholine Iodide are fundamental for studying the dynamics of the cholinergic system. These techniques are highly sensitive and allow for the quantification of ACh turnover and the activity of acetylcholinesterase (AChE), the enzyme responsible for its degradation. The core principle involves incubating a biological sample (e.g., tissue homogenates, synaptosomes, or brain slices) with the radiolabeled substrate and subsequently measuring the radioactivity of the resulting products.

Liquid Scintillation Counting (LSC) is the most common method for quantifying the beta decay of the Carbon-14 (B1195169) isotope in [Acetyl-1-14C]Acetylcholine Iodide and its metabolites. For accurate measurement, meticulous sample preparation is paramount.

The process typically begins with the termination of the enzymatic reaction, often by adding an acid or a specific inhibitor. The sample is then mixed with a scintillation cocktail in a vial. This cocktail contains a solvent (like toluene (B28343) or a less toxic alternative), an emulsifier, and one or more fluors (scintillators). When a beta particle emitted from the 14C atom transfers energy to the solvent and then to the fluors, the fluors emit photons of light. The LSC instrument detects these light flashes and quantifies them as counts per minute (CPM) or disintegrations per minute (DPM), which is directly proportional to the amount of radiolabeled compound present.

Quench correction is a critical consideration in LSC. Quenching refers to any process that reduces the efficiency of the energy transfer and light emission, leading to an underestimation of radioactivity. This can be caused by chemical components in the sample (e.g., acids, proteins) or by color in the sample. Modern liquid scintillation counters employ various methods for quench correction, such as the external standard method or the sample channels ratio method, to ensure data accuracy.

A crucial step in radiometric assays of ACh metabolism is the efficient separation of the unreacted [Acetyl-1-14C]Acetylcholine Iodide from its radiolabeled product, [1-14C]acetate, which is formed upon hydrolysis by AChE. Several techniques are employed for this purpose, each with its own advantages and limitations.

Liquid-Liquid Extraction: This is a widely used method where the sample is mixed with a combination of an organic solvent and an aqueous solution. For instance, after stopping the reaction with an acid, a mixture of tetraphenylboron in an organic solvent like heptanone can be used. The positively charged acetylcholine (B1216132) forms a complex with tetraphenylboron and is partitioned into the organic phase, while the negatively charged acetate (B1210297) remains in the aqueous phase. The radioactivity in either or both phases can then be measured by LSC.

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. A common approach involves using a small column containing an anion-exchange resin. The reaction mixture is applied to the column, and the negatively charged [1-14C]acetate binds to the resin, while the positively charged [Acetyl-1-14C]Acetylcholine passes through. The amount of acetate produced can be determined by eluting it from the resin and measuring its radioactivity, or by measuring the radioactivity of the acetylcholine that did not bind.

Thin-Layer Chromatography (TLC): TLC can also be used to separate [Acetyl-1-14C]Acetylcholine from its metabolites. Samples are spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a solvent system that allows for the differential migration of acetylcholine and acetate. The separated radioactive spots can then be scraped off the plate and quantified by LSC.

The choice of separation technique often depends on the specific experimental requirements, including sample throughput, required purity, and the nature of the biological matrix.

Interactive Data Table: Comparison of Separation Techniques

TechniquePrincipleAdvantageDisadvantageTypical Application
Liquid-Liquid Extraction Differential partitioning between immiscible liquid phases based on charge/solubility.High throughput, relatively simple and fast.May have issues with emulsions, incomplete separation.High-volume AChE activity screening.
Ion-Exchange Chromatography Separation based on net electrical charge.High specificity and recovery, good for complex mixtures.Can be more time-consuming than extraction.Precise measurement of ACh synthesis and hydrolysis.
Thin-Layer Chromatography (TLC) Separation based on differential migration on a stationary phase.Can separate multiple metabolites simultaneously.Labor-intensive, lower throughput.Qualitative and quantitative analysis of multiple cholinergic metabolites.

Integration with Other Analytical Methods

While radiometric assays are highly sensitive, their integration with other analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) provides enhanced specificity and resolving power.

When coupled with an online radioactivity detector (a flow scintillation analyzer), HPLC allows for the simultaneous separation and quantification of [Acetyl-1-14C]Acetylcholine and its various metabolites in a single run. This is particularly useful for complex studies of cholinergic pathways. The HPLC column (e.g., a reverse-phase or ion-pair column) separates the compounds, which are then detected first by a standard detector (like UV) and subsequently by the radioactivity detector. This provides a detailed profile of the radiolabeled compounds in the sample.

GC/MS, while less commonly used directly with the 14C label for routine quantification, is invaluable for the structural identification of unknown metabolites. In such cases, fractions collected from HPLC or other separation methods can be derivatized and analyzed by GC/MS to confirm their chemical identity.

Considerations for In Vitro Tissue and Cell Culture Models

[Acetyl-1-14C]Acetylcholine Iodide is extensively used in various in vitro models to study cholinergic function in a controlled environment. These models include isolated nerve terminals (synaptosomes), brain slices, and primary cell cultures.

A key consideration is the uptake of the radiolabeled precursor. For studies of ACh synthesis, [14C]choline is more commonly used as the precursor, as it is taken up by the high-affinity choline (B1196258) uptake transporter. However, [Acetyl-1-14C]Acetylcholine can be used to load nerve terminals with the radiolabeled neurotransmitter to specifically study its release.

When studying ACh release from in vitro preparations like brain slices or synaptosomes, the tissue is first incubated with [Acetyl-1-14C]Acetylcholine Iodide to allow for its uptake and storage in synaptic vesicles. After a washout period to remove extracellular radiolabel, the preparation is stimulated (e.g., with high potassium concentration or electrical pulses) to induce neurotransmitter release. The amount of released [14C]ACh into the superfusion medium is then quantified by LSC following separation from any hydrolyzed [14C]acetate. This approach allows researchers to investigate the mechanisms of ACh release and its modulation by various drugs and toxins.

Ex Vivo Analysis of Radiolabelled Metabolites

Ex vivo analysis involves administering the radiolabeled compound to a live animal and then, at a later time point, sacrificing the animal and analyzing its tissues. This approach provides a snapshot of the compound's distribution and metabolism in a physiological context.

Following the administration of [Acetyl-1-14C]Acetylcholine Iodide (or more commonly, a radiolabeled precursor like [14C]choline), brain regions of interest can be dissected. Techniques like microdialysis can be used in awake, freely moving animals to sample the extracellular fluid from specific brain regions. The microdialysis samples can then be analyzed for [14C]ACh and its metabolites, often using HPLC coupled with a radioactivity detector.

This allows for the investigation of how physiological states (e.g., wakefulness, sleep) or pharmacological interventions affect cholinergic neurotransmission in real-time. The primary metabolites expected from the hydrolysis of [Acetyl-1-14C]Acetylcholine would be [1-14C]acetate and unlabeled choline. Analysis of the relative amounts of the parent compound and its metabolites provides crucial information on the rate of neurotransmitter turnover in the living brain.

Interactive Data Table: Research Applications of [Acetyl-1-14C]Acetylcholine Iodide

Research AreaModel SystemTechnique(s)Measured Parameter
Enzyme Kinetics Purified AChE, Tissue HomogenatesLSC, Extraction, ChromatographyAChE activity (rate of [1-14C]acetate formation).
Neurotransmitter Release Synaptosomes, Brain SlicesSuperfusion, LSC, HPLCStimulus-evoked release of [14C]ACh.
Metabolic Pathway Analysis Cell Cultures, Ex Vivo TissueHPLC with Radiodetector, TLCProfile and quantification of [14C]ACh and its metabolites.
In Vivo Neurotransmission Live Animal (via Microdialysis)Microdialysis, HPLC with RadiodetectorExtracellular levels of [14C]ACh in specific brain regions.

Future Directions and Potential Research Avenues

Development of Advanced Radiotracer Methodologies for Cholinergic Studies

The use of radiolabeled molecules is central to understanding biochemical processes. While [ACETYL-1-14C]Acetylcholine has been invaluable for in vitro and ex vivo studies, such as in tissue slice preparations and isolated organs, the future of cholinergic research lies in the development of more sophisticated radiotracer methodologies for in vivo imaging. nih.govnih.gov

The knowledge gained from Carbon-14 (B1195169) tracing has paved the way for advanced imaging techniques like Positron Emission Tomography (PET). wikipedia.org PET requires radionuclides with short half-lives that emit positrons, such as Carbon-11 or Fluorine-18. wikipedia.org Researchers have successfully developed PET radiotracers to visualize and quantify components of the cholinergic system in living subjects, including ligands for nicotinic and muscarinic acetylcholine (B1216132) receptors. wikipedia.org For instance, [18F]nifene is used to study nicotinic acetylcholine receptors. wikipedia.org

Future work will likely focus on:

Developing Novel PET Tracers: Creating new tracers with higher specificity and affinity for different subtypes of cholinergic receptors and transporters.

Improving Radiosynthesis: Streamlining the synthesis of these complex radiolabeled molecules to improve yields and specific activity.

Multimodal Imaging: Combining PET with other imaging modalities like MRI to correlate functional cholinergic activity with anatomical structures in the brain.

These advancements, which build on the principles established by foundational tracers like [ACETYL-1-14C]Acetylcholine, allow for non-invasive, real-time investigation of the cholinergic system's role in health and disease. nih.gov

Exploration of Novel Metabolic Pathways Involving [ACETYL-1-14C]Acetylcholine

The classical metabolic pathway for acetylcholine is well-established: it is synthesized from choline (B1196258) and acetyl-CoA by the enzyme choline acetyltransferase (ChAT) and subsequently broken down by acetylcholinesterase (AChE). derangedphysiology.comyoutube.com The reuptake of choline is a rate-limiting step in this process. derangedphysiology.com However, several aspects of acetylcholine metabolism remain to be fully explored, and [ACETYL-1-14C]Acetylcholine is an ideal tool for these investigations.

Future research avenues include:

Compartmentalization of Precursors: Acetyl-CoA, a key precursor for acetylcholine synthesis, exists in distinct pools within the cell, primarily in the mitochondria and cytoplasm. nih.gov The mechanism by which mitochondrial acetyl-CoA becomes available for cytoplasmic acetylcholine synthesis is a critical area of study. nih.gov Using [ACETYL-1-14C]Acetylcholine and labeled precursors can help delineate the dynamics of these acetyl-CoA pools and their contribution to neurotransmitter production.

Non-Canonical Pathways: Research has uncovered potential novel pathways for acetylcholine synthesis and turnover. researchgate.net For example, P2X2 receptors may facilitate the influx of choline for synthesis, independent of the classical high-affinity choline transporter. researchgate.net [ACETYL-1-14C]Acetylcholine can be used to trace the flow of the acetyl group through these less-understood routes.

Table 1: Physicochemical Properties of Acetylcholine Iodide, [Acetyl-1-14C]

PropertyValueReference
CAS Number 16238-80-5 lookchem.com
Molecular Formula C7H16NO2 . I lookchem.com
Molecular Weight 275.13 g/mol lookchem.com
PSA 26.30000 lookchem.com
LogP -2.74030 lookchem.com
Form Ethanol:water (9:1) solution muromachi.com
Specific Activity 50-60 mCi/mmol muromachi.com

Interdisciplinary Approaches in Cholinergic System Research (e.g., Neurobiology, Parasitology, Plant Physiology)

The role of acetylcholine extends far beyond its classical function as a neurotransmitter in the vertebrate nervous system. The use of [ACETYL-1-14C]Acetylcholine has been instrumental in revealing the presence and function of cholinergic systems across different biological kingdoms, opening up exciting interdisciplinary research opportunities.

Neurobiology: In neurobiology, the cholinergic system is a key modulator of cognitive functions like memory, learning, and attention. nih.govyoutube.com Studies using labeled acetylcholine have helped map cholinergic pathways in the brain and understand their role at the neuromuscular junction. nih.govyoutube.com Future research will continue to use these tracers to investigate the developmental switches in cholinergic mechanisms and the system's dysfunction in neurodegenerative diseases. nih.gov

Parasitology: The cholinergic system is a validated drug target in many parasitic helminths, such as Schistosoma. nih.gov These parasites have their own acetylcholine receptors and acetylcholinesterase enzymes that are crucial for their neuromuscular function and nutrient uptake. nih.gov Because the parasite's cholinergic proteins can differ from the host's, they represent excellent targets for selective drugs. nih.gov [ACETYL-1-14C]Acetylcholine can be used in assays to screen for new anti-parasitic drugs that specifically inhibit the parasite's acetylcholinesterase or block its acetylcholine receptors.

Plant Physiology: Perhaps one of the most surprising areas of cholinergic research is in plant science. Acetylcholine has been identified in numerous plant species and is involved in fundamental processes like seed germination, growth, membrane permeability, and stress responses. scienceforecastoa.comresearchgate.net Plants also possess the enzymes choline acetyltransferase and acetylcholinesterase, indicating a functional, self-contained cholinergic system. researchgate.net Using [ACETYL-1-14C]Acetylcholine allows researchers to study this system's metabolism and mechanism of action, exploring how it regulates plant development and interaction with the environment, which could lead to novel agricultural applications. scienceforecastoa.comresearchgate.net

Table 2: Interdisciplinary Research Applications of Labeled Acetylcholine

DisciplineOrganism/SystemResearch FocusKey FindingsReference(s)
Neurobiology Rat Brain / DiaphragmNeurotransmitter synthesis, release, and metabolismElucidation of ACh turnover rates, storage in synaptic vesicles, and role in cognition. nih.govnih.govnih.gov
Parasitology Schistosoma (flatworm)Neuromuscular function and drug targetingAChE and nAChRs are vital for parasite motor activity and glucose uptake; they are key targets for anti-helminthic drugs. nih.gov
Plant Physiology Various Plant SpeciesGrowth, development, and stress responseACh acts as a signaling molecule regulating membrane permeability, germination, and growth, mimicking the action of light. scienceforecastoa.comresearchgate.netresearchgate.net

Q & A

Q. How should researchers design experiments using [acetyl-1-14C] acetylcholine iodide for receptor binding studies?

  • Methodological Answer : Experimental design should include:
  • Radioligand Characterization : Verify specific activity and purity via HPLC or scintillation counting to ensure ligand integrity .
  • Assay Type : Choose saturation binding (to determine BmaxB_{max} and KdK_d) or competition binding (to assess inhibitor IC50IC_{50}) based on research goals. Include unlabeled acetylcholine iodide as a control to quantify non-specific binding .
  • Receptor Preparation : Use homogenized tissue or cell membranes expressing target receptors (e.g., mAChRs or nAChRs). Validate receptor viability using positive controls like carbachol .
  • Data Normalization : Express results as disintegrations per minute (DPM) normalized to protein concentration .

Q. What are the critical considerations for maintaining the stability of [acetyl-1-14C] acetylcholine iodide during experiments?

  • Methodological Answer :
  • Storage : Store at -20°C in desiccated, light-protected containers to prevent radiolysis and hydrolysis .
  • Solubility : Prepare fresh solutions in DMSO, water, or ethanol (54 mg/mL) immediately before use to avoid degradation .
  • Handling : Use amber vials and minimize exposure to ambient light and moisture during aliquoting .

Q. Which protocols are recommended for quantifying acetylcholinesterase (AChE) activity using [acetyl-1-14C] acetylcholine iodide?

  • Methodological Answer :
  • Ellman Assay Adaptation :

Incubate AChE-containing homogenate with DTNB (Ellman’s reagent) and substrate ([acetyl-1-14C] acetylcholine iodide).

Measure thiocholine production spectrophotometrically at 412 nm or via radiometric detection .

  • Controls : Include blank samples (enzyme replaced with buffer) and substrate-only controls to correct for non-enzymatic hydrolysis .

Advanced Methodological Considerations

Q. How can researchers optimize protocols for low-abundance receptor studies using [acetyl-1-14C] acetylcholine iodide?

  • Methodological Answer :
  • Signal Amplification : Use scintillation proximity assays (SPA) with bead-coupled receptors to minimize separation steps and reduce noise .
  • Ligand Concentration : Perform pilot titrations to identify the optimal ligand-receptor ratio, avoiding ligand depletion in low-abundance systems .
  • Validation : Confirm receptor specificity with knockout models or selective antagonists (e.g., atropine for mAChRs) .

Q. What strategies resolve contradictions in binding affinity data from [acetyl-1-14C] acetylcholine iodide saturation assays?

  • Methodological Answer :
  • Ligand Integrity Check : Re-analyze purity via HPLC-MS if KdK_d values deviate from literature, as degraded ligands yield inconsistent results .
  • Receptor Integrity : Verify receptor preparation methods (e.g., centrifugation speed, protease inhibitors) to prevent denaturation .
  • Statistical Robustness : Use nonlinear regression models (e.g., one-site vs. two-site binding) and compare goodness-of-fit metrics (AIC, R2R^2) .

Q. How should dose-response relationships in [acetyl-1-14C] acetylcholine iodide-mediated receptor activation be statistically analyzed?

  • Methodological Answer :
  • Probit Analysis : Calculate EC50/IC50EC_{50}/IC_{50} values for ligand efficacy or inhibition using log-dose vs. response curves .
  • ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., different receptor subtypes) with Tukey’s HSD or Bonferroni correction .
  • Software Tools : Utilize GraphPad Prism or R packages (e.g., drc) for robust curve fitting .

Q. What integrative approaches combine [acetyl-1-14C] acetylcholine iodide assays with other techniques?

  • Methodological Answer :
  • Autoradiography + Immunohistochemistry : Correlate receptor binding density with cellular markers in tissue sections .
  • Metabolic Profiling : Pair radiometric data with LC-MS to track acetylcholine degradation products in enzymatic assays .
  • Computational Modeling : Use molecular docking simulations (e.g., AutoDock) to validate experimental KdK_d values against receptor structures .

Data Reporting and Reproducibility

Q. What metadata is essential for publishing reproducible [acetyl-1-14C] acetylcholine iodide studies?

  • Methodological Answer :
  • Ligand Details : Specific activity (Ci/mmol), storage conditions, and batch-specific purity data .
  • Assay Conditions : Buffer composition (e.g., 0.1 M phosphate buffer, pH 7.5), incubation time/temperature, and instrument calibration protocols .
  • Ethics Compliance : Document radiation safety protocols and institutional approvals for radioactive material use .

Q. How can researchers validate unexpected results in [acetyl-1-14C] acetylcholine iodide tracer studies?

  • Methodological Answer :
  • Replication : Repeat experiments with independent ligand batches and receptor preparations .
  • Orthogonal Assays : Confirm findings using fluorescence polarization (FP) or surface plasmon resonance (SPR) .
  • Peer Review : Share raw datasets and analysis pipelines via repositories like Zenodo for independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.